N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Scientific Research Applications
Analytical Methods for Antioxidant Activity
Antioxidant activity measurement is crucial in various fields, including food engineering, medicine, and pharmacy. Analytical methods like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others based on spectrophotometry are vital for determining the antioxidant capacity of complex samples. These methods rely on characteristic color changes or solution discoloration to assess kinetics or equilibrium states, indicating their relevance in studying compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide molecules, such as pyridine and indazole derivatives, are known for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds have demonstrated significant potential in forming metal complexes, designing catalysts, and exhibiting potent biological activities including anticancer, antibacterial, and anti-inflammatory effects. Their role in advanced chemistry and drug development highlights the importance of structural motifs similar to "N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide" (Li et al., 2019).
Regioselectivity in Radical Bromination
Understanding the regioselectivity in the bromination of pyridines is essential for designing synthetic routes and understanding the reactivity of pyridine-based compounds. Studies on unsymmetrical lutidines have shown how the presence of nitrogen affects bromination regioselectivity, which is crucial for the functionalization of heterocyclic compounds (Thapa et al., 2014).
Ionic Liquids in Corrosion Inhibition
Ionic liquids have been identified as effective and environmentally friendly corrosion inhibitors in various media. Their ability to adsorb at the metal/alloy and media interface demonstrates their potential in materials science and engineering applications. Understanding the properties and applications of ionic compounds can provide insights into the development of new materials with enhanced corrosion resistance (Kamali Ardakani et al., 2021).
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-15(7-9-20-21)13-6-5-12(10-18-13)11-19-16(22)14-4-2-3-8-17-14/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBVLMQGMASDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.